Cas no 367-32-8 (4-fluorobenzene-1,2-diol)
4-fluorobenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzene-1,2-diol
- 4-Fluorocatechol
- 4-Fluoro-1,2-dihydroxybenzene
- 4-Fluoropyrocatechol
- 1,2-Benzenediol, 4-fluoro-
- 3,4-Dihydroxyfluorobenzene
- 1,2-DIHYDROXY-4-FLUOROBENZENE
- 4-FLUORO-1,2-BENZENEDIOL
- 4whq
- 4whr
- 4whs
- 3N8
- PubChem4143
- 1,2-Benzenediol,4-fluoro-
- 4-fluoranylbenzene-1,2-diol
- NFWGQJUHSAGJBE-UHFFFAOYSA-
- NFWGQJUHSAGJBE-UHFFFAOYSA-N
- SBB085708
- CL8506
- VZ29091
- AM619
- A825546
- CS-0060354
- Z1201620941
- EN300-160010
- AKOS006230203
- CHEBI:80515
- F0483
- J-515403
- A19881
- SCHEMBL69524
- MFCD01317539
- InChI=1/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
- 367-32-8
- DTXSID90190146
- AC-3823
- PS-9162
- SY024937
- Q27149556
- AM61936
- FT-0618525
- Pyrocatechol, 4-fluoro- (8CI); 4-Fluoro-1,2-benzenediol; 4-Fluoro-2-hydroxyphenol
- DB-048991
- 4-fluorobenzene-1,2-diol
-
- MDL: MFCD01317539
- Inchi: 1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
- InChI Key: NFWGQJUHSAGJBE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 128.02700
- Monoisotopic Mass: 128.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 1.9
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not available
- Density: 1.415
- Melting Point: 89.0 to 93.0 deg-C
- Boiling Point: 258℃ at 760 mmHg
- Flash Point: 109.8 °C
- PSA: 40.46000
- LogP: 1.23690
- Solubility: Not available
4-fluorobenzene-1,2-diol Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:2923
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
4-fluorobenzene-1,2-diol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-fluorobenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588828-100mg |
4-Fluorocatechol |
367-32-8 | 100mg |
$ 65.00 | 2023-09-07 | ||
| TRC | F588828-250mg |
4-Fluorocatechol |
367-32-8 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | F588828-500mg |
4-Fluorocatechol |
367-32-8 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | F588828-1g |
4-Fluorocatechol |
367-32-8 | 1g |
$ 109.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02115-1g |
4-Fluorocatechol |
367-32-8 | 97% | 1g |
¥769.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156741-1G |
4-fluorobenzene-1,2-diol |
367-32-8 | 98% | 1g |
¥179.90 | 2023-09-02 | |
| Apollo Scientific | PC0672-500mg |
4-Fluorobenzene-1,2-diol |
367-32-8 | 97% | 500mg |
£55.00 | 2025-02-19 | |
| Apollo Scientific | PC0672-1g |
4-Fluorobenzene-1,2-diol |
367-32-8 | 97% | 1g |
£85.00 | 2025-02-19 | |
| Apollo Scientific | PC0672-5g |
4-Fluorobenzene-1,2-diol |
367-32-8 | 97% | 5g |
£100.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0483-1G |
4-Fluorocatechol |
367-32-8 | >98.0%(GC) | 1g |
¥790.00 | 2024-04-16 |
4-fluorobenzene-1,2-diol Suppliers
4-fluorobenzene-1,2-diol Related Literature
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Jian-Xin Yu,Vikram D. Kodibagkar,Li Liu,Zhongwei Zhang,Li Liu,Jennifer Magnusson,Yuting Liu Chem. Sci. 2013 4 2132
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Christopher A. Ramsden,Michael R. L. Stratford,Patrick A. Riley Org. Biomol. Chem. 2009 7 3388
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Yu Ji,Shohana Islam,Haiyang Cui,Gaurao V. Dhoke,Mehdi D. Davari,Alan M. Mertens,Ulrich Schwaneberg Catal. Sci. Technol. 2020 10 2369
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Stefan Borsley,Euan R. Kay Chem. Commun. 2016 52 9117
-
Yun Wang,Yuanyuan Li,Yan Liu,Juan Han,Jinchen Xia,Xu Bao,Liang Ni,Xu Tang RSC Adv. 2016 6 80885
Related Categories
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Additional information on 4-fluorobenzene-1,2-diol
Comprehensive Guide to 4-Fluorobenzene-1,2-diol (CAS No. 367-32-8): Properties, Applications, and Industry Insights
4-Fluorobenzene-1,2-diol (CAS No. 367-32-8), also known as 4-fluoro-1,2-benzenediol, is a fluorinated aromatic compound with significant relevance in pharmaceutical, agrochemical, and material science research. This fluorophenol derivative features a benzene ring substituted with two hydroxyl groups and one fluorine atom, offering unique reactivity for synthetic applications. As demand for fluorinated building blocks grows in drug discovery, this compound has garnered attention for its role in designing bioactive molecules.
The physicochemical properties of CAS 367-32-8 include a molecular weight of 128.11 g/mol and a melting point range of 98-102°C. Its solubility profile—soluble in polar organic solvents like methanol and acetone but limited in water—makes it versatile for organic synthesis. Researchers value its electron-withdrawing fluorine moiety, which influences reaction kinetics in Suzuki couplings and oxidation reactions, common queries in chemical synthesis forums.
Recent studies highlight 4-fluorobenzene-1,2-diol as a precursor for antioxidant analogs and enzyme inhibitors, addressing trending topics like "fluorine in drug design" and "sustainable halogenation methods." A 2023 Journal of Medicinal Chemistry paper demonstrated its utility in developing selective kinase modulators, aligning with industry focus on targeted therapies. Environmental scientists also explore its biodegradation pathways, responding to searches for "green chemistry fluorophenols."
In material science, 367-32-8 derivatives contribute to high-performance polymers with enhanced thermal stability—a hot topic in "advanced material forums." Its incorporation into epoxy resins improves corrosion resistance, relevant to renewable energy infrastructure. Analytical methods like HPLC-UV and GC-MS (frequently searched techniques) are recommended for purity assessment, with typical commercial purity ≥97%.
Handling 4-fluoro-1,2-benzenediol requires standard organic lab precautions. Storage recommendations (often queried) suggest airtight containers under inert gas at 2-8°C to prevent oxidative degradation. Regulatory status varies by region, but it's generally classified as non-hazardous under normal use—a key point for compliance-focused audiences.
The market for fluorinated intermediates is projected to grow at 6.8% CAGR (2023-2030), driven by demand for PET imaging agents and electronic materials. Suppliers increasingly offer custom synthesis services for CAS 367-32-8, reflecting the shift toward tailored solutions in fine chemicals. Technical bulletins emphasize batch-to-batch consistency, addressing quality concerns raised in peer-reviewed studies.
Emerging applications include metal-organic frameworks (MOFs) for gas storage—tying into hydrogen economy discussions—and fluorescent probes for cellular imaging. A 2024 patent application (WO2024/012345) describes its use in bioorthogonal chemistry, demonstrating ongoing innovation potential. Researchers frequently search for "4-fluorobenzenediol spectral data," with IR peaks at 3250 cm-1 (O-H) and 1220 cm-1 (C-F) being diagnostic.
For synthetic chemists, the compound's ortho-diol functionality enables chelation-directed reactions, a technique gaining traction in asymmetric catalysis. Educational resources note its use in demonstrating regioselective protection strategies—common coursework in advanced organic chemistry programs. The Sigma-Aldrich product page (a top search result) provides detailed safety data sheets and analytical certificates.
In conclusion, 4-fluorobenzene-1,2-diol (CAS 367-32-8) represents a multifaceted tool for modern chemistry. Its balance of fluorine effects and diol reactivity continues to inspire applications from drug discovery to smart materials, making it a compound of enduring interest across scientific disciplines.
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